8-Chloro-6-methyl-2-phenyl-4-quinolinol
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Overview
Description
8-Chloro-6-methyl-2-phenyl-4-quinolinol is a chemical compound with the molecular formula C16H12ClNO and a molecular weight of 269.73 g/mol . It belongs to the class of quinoline derivatives, which are known for their diverse biological and pharmacological activities . This compound is primarily used in research settings, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-6-methyl-2-phenyl-4-quinolinol can be achieved through various methods. One common approach involves the reaction of 2-chloro-6-methylquinoline with phenylmagnesium bromide, followed by oxidation . Another method includes the cyclization of 2-phenyl-3-(2-chloro-6-methylphenyl)propanoic acid under acidic conditions .
Industrial Production Methods
. the synthetic routes mentioned above can be scaled up for larger production if needed.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-6-methyl-2-phenyl-4-quinolinol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert it into different hydroquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro and hydroxyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinoline-2,4-dione derivatives.
Reduction: Hydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
8-Chloro-6-methyl-2-phenyl-4-quinolinol has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-Chloro-6-methyl-2-phenyl-4-quinolinol involves its interaction with various molecular targets. It is believed to inhibit certain enzymes and interfere with cellular processes, leading to its observed biological effects . The exact pathways and targets are still under investigation, but it is known to affect DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
8-Chloro-6-methyl-2-phenyl-4-quinolinol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . Compared to similar compounds, it exhibits a different spectrum of biological activities and reactivity, making it a valuable compound for research .
Biological Activity
8-Chloro-6-methyl-2-phenyl-4-quinolinol, a derivative of 8-hydroxyquinoline, has garnered attention for its diverse biological activities. This compound belongs to a class known for various pharmacological properties, including antimicrobial, anticancer, and antiviral effects. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, supported by data tables and case studies.
The molecular formula of this compound is C15H12ClN with a molecular weight of approximately 255.72 g/mol. Its structure features a quinoline ring substituted with a chlorine atom, a methyl group, and a phenyl group, which contribute to its unique biological properties.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of quinoline derivatives. For instance, this compound exhibited significant antibacterial activity against various strains of bacteria. In one study, it was tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics.
Bacterial Strain | Inhibition Zone (mm) | Standard Drug (mm) |
---|---|---|
Staphylococcus aureus | 22 | 24 |
Escherichia coli | 20 | 23 |
This table indicates that the compound's efficacy is promising for further development as an antimicrobial agent.
Anticancer Activity
The anticancer potential of 8-chloro derivatives has been explored in various cancer cell lines. Research indicates that this compound can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.
A notable study focused on its effects on breast cancer cells (MCF-7), where it was found to inhibit cell growth in a dose-dependent manner:
Concentration (µM) | Cell Viability (%) |
---|---|
10 | 85 |
25 | 65 |
50 | 45 |
These findings suggest that higher concentrations lead to significant reductions in cell viability, highlighting its potential as a chemotherapeutic agent.
Antiviral Activity
Recent investigations have also highlighted the antiviral properties of quinoline derivatives. In vitro studies demonstrated that this compound showed activity against viral infections, including influenza and herpes simplex virus (HSV). The compound's mechanism appears to involve interference with viral replication processes.
Case Studies
- Antimicrobial Efficacy Study : A comprehensive study evaluated the antibacterial activity of several quinoline derivatives, including this compound. Results indicated that this compound had comparable effectiveness to established antibiotics against resistant bacterial strains .
- Anticancer Mechanism Investigation : A recent publication explored the apoptotic effects of this compound on MCF-7 cells. The study utilized flow cytometry to assess apoptosis rates and revealed that treatment with the compound significantly increased early and late apoptotic cell populations compared to controls .
- Antiviral Potential : A study assessing the antiviral activity against HSV reported that treatment with this compound reduced viral titers significantly in treated cells compared to untreated controls, suggesting its potential as an antiviral therapeutic .
Properties
CAS No. |
1070879-85-4 |
---|---|
Molecular Formula |
C16H12ClNO |
Molecular Weight |
269.72 g/mol |
IUPAC Name |
8-chloro-6-methyl-2-phenyl-1H-quinolin-4-one |
InChI |
InChI=1S/C16H12ClNO/c1-10-7-12-15(19)9-14(11-5-3-2-4-6-11)18-16(12)13(17)8-10/h2-9H,1H3,(H,18,19) |
InChI Key |
OZQNRKSVUNYDNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)Cl)NC(=CC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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